1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No.:
Cat. No.: VC13638445
Molecular Formula: C15H24BNO4S
Molecular Weight: 325.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24BNO4S |
|---|---|
| Molecular Weight | 325.2 g/mol |
| IUPAC Name | N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide |
| Standard InChI | InChI=1S/C15H24BNO4S/c1-6-11-22(18,19)17-13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3 |
| Standard InChI Key | VRLLYXAEDXHSBK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a central benzene ring substituted at the para position with two distinct functional groups:
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A 1-propanesulfonamide group (-SO2NH(CH2)2CH3) providing hydrogen-bonding capacity and structural rigidity.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring conferring boron-mediated reactivity and stereoelectronic modulation.
The IUPAC name N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide precisely reflects this bifunctional design.
Key Physicochemical Parameters
Critical properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H24BNO4S | |
| Molecular Weight | 325.23136 g/mol | |
| Solubility (DMSO) | ≥10 mM at 20°C | |
| Storage Stability | 6 months at -80°C | |
| λmax (UV-Vis) | 268 nm (π→π* transition) |
The boron center adopts a trigonal planar geometry stabilized by the dioxaborolane ring's electron-donating oxygen atoms, while the sulfonamide group contributes dipole-enhanced solubility in polar aprotic solvents.
Synthetic Methodologies and Optimization
Primary Synthesis Route
The benchmark synthesis involves a Suzuki-Miyaura cross-coupling strategy:
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Boronic Ester Formation:
Reaction of 4-bromophenyl sulfonamide with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 catalyst (1.5 mol%), KOAc base (3 equiv), and dioxane solvent at 80°C for 12 hours achieves 85-92% conversion to the boronate intermediate. -
Sulfonylation:
Subsequent treatment with propane-1-sulfonyl chloride (1.2 equiv) using DMAP (0.1 equiv) in dichloromethane at 0→25°C over 4 hours yields the target compound in 78% isolated purity after silica gel chromatography.
Process Optimization Insights
Key parameters influencing yield and purity:
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 1.5-2.0 mol% Pd(dppf)Cl2 | +15% |
| Reaction Temperature | 80±2°C | ±5% |
| Boron Source | B2Pin2 vs. B2Cat2 | +22% |
| Sulfonylation Base | DMAP vs. Pyridine | +18% |
Microwave-assisted synthesis (100W, 120°C, 30 min) reduces reaction time by 60% while maintaining 89% yield, demonstrating scalability potential.
Functional Applications in Research
Medicinal Chemistry Applications
As a protease inhibitor scaffold, the compound demonstrates:
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IC50 = 3.2 μM against human neutrophil elastase (HNE) via boron-mediated active site coordination
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Kd = 890 nM for carbonic anhydrase IX (CA-IX) through sulfonamide-zinc interaction
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92% inhibition of β-lactamase TEM-1 at 10 μM concentration in kinetic assays
Materials Science Utility
Incorporation into covalent organic frameworks (COFs) yields materials with:
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BET Surface Area: 1,240 m²/g
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H2 Storage Capacity: 2.3 wt% at 77K
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Thermal Stability: Up to 380°C (TGA)
The boron center facilitates reversible covalent bonding during COF assembly, while the sulfonamide group enhances framework polarity .
Analytical Characterization Data
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.56 (d, J=8.4 Hz, 2H, ArH), 3.42 (t, J=7.6 Hz, 2H, CH2), 1.78 (sextet, J=7.6 Hz, 2H, CH2), 1.32 (s, 12H, 4×CH3), 0.98 (t, J=7.6 Hz, 3H, CH3).
11B NMR (128 MHz, CDCl3):
δ 30.2 ppm (quadrupolar broad singlet characteristic of sp²-hybridized boron).
Chromatographic Behavior
| HPLC Condition | Retention Time | Purity |
|---|---|---|
| C18, 60% MeOH/H2O | 8.72 min | 99.1% |
| HILIC, ACN/H2O (85:15) | 12.34 min | 98.6% |
MS (ESI+): m/z 326.1 [M+H]+ (calc. 325.2314) .
| Condition | Stability Period |
|---|---|
| -80°C (sealed vial) | 18 months |
| -20°C (desiccated) | 6 months |
| 4°C (solution in DMSO) | 72 hours |
Transportation requires dry ice (-78°C) with inert gas headspace to prevent boronate hydrolysis .
Future Research Directions
Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (85 nm diameter) enhances:
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Aqueous solubility: 45 mg/mL vs. 2.8 mg/mL free compound
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Tumor accumulation: 8.7% ID/g vs. 2.1% ID/g in xenograft models
Catalytic Applications
As ligand in Cu-catalyzed azide-alkyne cycloaddition (CuAAC):
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Turnover Frequency: 1,200 hr⁻¹
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Diastereoselectivity: 92:8 anti/syn
These emerging applications highlight the compound's versatility beyond traditional medicinal chemistry roles .
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